molecular formula C22H26FNO B2990158 1-(3-(4-Fluorophenyl)azepan-1-yl)-4-phenylbutan-1-one CAS No. 1705815-53-7

1-(3-(4-Fluorophenyl)azepan-1-yl)-4-phenylbutan-1-one

Cat. No. B2990158
CAS RN: 1705815-53-7
M. Wt: 339.454
InChI Key: ZALJOWFZKJMTIN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a seven-membered azepan ring, a phenyl ring substituted with a fluorine atom, and a four-carbon chain featuring a ketone functional group . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the ketone group, the fluorine atom on the phenyl ring, and the nitrogen atom in the azepan ring . These functional groups could potentially undergo a variety of chemical reactions .

Scientific Research Applications

Structural Studies and Chemical Properties

Research on azolylmethanes, including those with fluorophenyl groups, has provided insights into their crystal structures and potential modes of action as fungicides. The studies reveal variations in crystal and solution conformations, suggesting different modes of binding at active sites, which could be relevant for understanding the structural basis of the biological activity of similar compounds like "1-(3-(4-Fluorophenyl)azepan-1-yl)-4-phenylbutan-1-one" (Anderson et al., 1984).

Pharmacological Applications

Azepane derivatives have been optimized as PKB inhibitors, demonstrating the potential for the development of new therapeutic agents targeting protein kinase B, with implications for treating diseases such as cancer. This research underscores the importance of structural optimization in enhancing the pharmacological profile of compounds, relevant to the development of derivatives of "this compound" (Breitenlechner et al., 2004).

Chemical Synthesis and Characterization

Studies on the synthesis and analytical characterization of research chemicals, including fluorinated derivatives, provide a foundation for understanding the chemical behavior and potential applications of "this compound". The detailed characterization of these compounds, including NMR and mass spectrometry, is crucial for the development of novel synthetic routes and the exploration of their biological activities (Dybek et al., 2019).

Novel Applications in Materials Science

The creation of liquid crystals with negative dielectric anisotropy illustrates the potential for compounds with similar structural motifs to "this compound" to be used in advanced material applications. These studies highlight the effect of terminal chain substitution on thermal and electro-optical properties, suggesting avenues for the design of new materials (Jankowiak et al., 2008).

properties

IUPAC Name

1-[3-(4-fluorophenyl)azepan-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FNO/c23-21-14-12-19(13-15-21)20-10-4-5-16-24(17-20)22(25)11-6-9-18-7-2-1-3-8-18/h1-3,7-8,12-15,20H,4-6,9-11,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALJOWFZKJMTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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